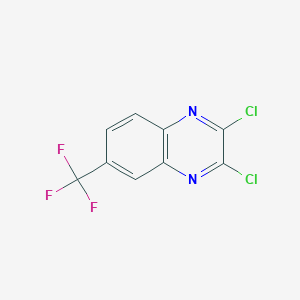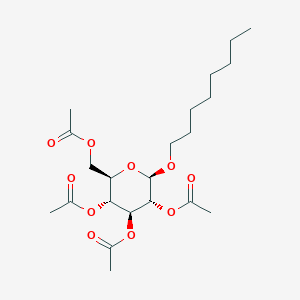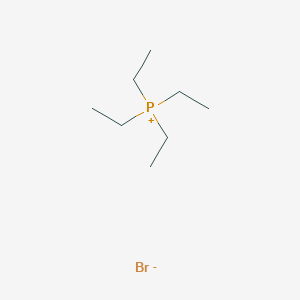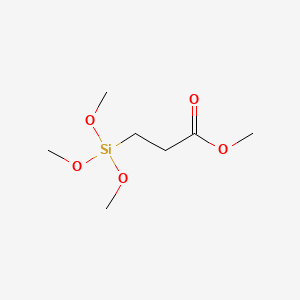
2',2'-ジフルオロ-2'-デオキシシチジン-3',5'-ジベンゾエート
概要
説明
The compound 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a complex organic molecule that features a tetrahydrofuran ring substituted with various functional groups
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural features.
Biological Assays: It can be employed in assays to investigate its biological activity.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the field of antiviral or anticancer agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various industrial processes.
作用機序
Target of Action
The primary target of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate, also known as 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine or (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate, is the enzyme cytidine deaminase (CD) . CD is responsible for the metabolism of cytidine and deoxycytidine, and it plays a crucial role in the pyrimidine salvage pathway .
Mode of Action
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate acts as a prodrug . Once inside the cell, it is metabolized to its active form, 2’,2’-difluoro-2’-deoxycytidine (dFdC), which is then further metabolized to 2’,2’-difluoro-2’-deoxyuridine (dFdU) by CD . The active form of the drug inhibits CD, thereby reducing the inactivation of dFdC to dFdU .
Biochemical Pathways
The inhibition of CD by 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines to form nucleotide monophosphates, which are essential for DNA synthesis and repair .
Pharmacokinetics
The pharmacokinetics of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly inactivated by CD in the gut and liver, resulting in poor oral bioavailability . It is typically administered intravenously . Coadministration with tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of the drug .
Result of Action
The result of the action of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is the disruption of DNA synthesis, leading to cell death . This is particularly effective against rapidly growing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the drug’s action
生化学分析
Biochemical Properties
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. This compound interacts with several key enzymes and proteins, including ribonucleotide reductase and DNA polymerase. The difluoro groups enhance its stability and resistance to enzymatic degradation, while the dibenzoate groups improve its lipophilicity and cellular uptake. The compound is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis .
Cellular Effects
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by disrupting DNA replication and repair mechanisms. The compound influences cell signaling pathways, including the activation of p53 and the inhibition of NF-κB, which are crucial for cell survival and proliferation. Additionally, it affects gene expression by modulating the activity of transcription factors and epigenetic regulators. The compound’s impact on cellular metabolism includes the depletion of deoxynucleotide pools, further impairing DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate involves its conversion to the active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase. This inhibition leads to the depletion of deoxynucleotide triphosphates (dNTPs) and the incorporation of the compound into DNA, resulting in chain termination. The compound also induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Additionally, it modulates the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate change over time. The compound is relatively stable under physiological conditions, but it undergoes gradual degradation in the presence of nucleases and other enzymes. Long-term exposure to the compound can lead to the development of resistance in cancer cells, characterized by increased expression of drug efflux pumps and DNA repair enzymes. In vitro and in vivo studies have shown that the compound’s cytotoxic effects are time-dependent, with prolonged exposure leading to enhanced DNA damage and apoptosis .
Dosage Effects in Animal Models
The effects of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause significant adverse effects, including myelosuppression, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity. The compound’s pharmacokinetics and biodistribution are also dose-dependent, influencing its therapeutic window and safety profile .
Metabolic Pathways
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is involved in several metabolic pathways. It is initially metabolized by cytidine deaminase to its inactive form, 2’,2’-difluoro-2’-deoxyuridine. The active triphosphate form is generated through phosphorylation by deoxycytidine kinase and other kinases. The compound’s metabolism is influenced by the expression levels of these enzymes, which can vary between different tissues and cell types. Additionally, the compound can affect metabolic flux and metabolite levels by depleting dNTP pools and altering nucleotide biosynthesis pathways .
Transport and Distribution
The transport and distribution of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity, conferred by the dibenzoate groups, facilitates its passive diffusion across cell membranes. It is also actively transported by nucleoside transporters, such as ENT1 and ENT2. Once inside the cell, the compound is distributed to different subcellular compartments, including the nucleus, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its binding affinity to intracellular proteins and its ability to accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and inhibits DNA synthesis. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific nuclear compartments. Additionally, the compound can localize to other organelles, such as mitochondria, where it may induce mitochondrial DNA damage and apoptosis. The subcellular localization of the compound is influenced by its chemical structure and interactions with cellular proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Benzoyloxy Group: This step involves esterification reactions using benzoyl chloride and a suitable base.
Incorporation of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with benzoic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Oxidized derivatives with modified amino groups.
Reduction Products: Reduced derivatives with modified carbonyl groups.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidinyl ring.
類似化合物との比較
Similar Compounds
- (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((methoxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
- (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((ethoxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
Uniqueness
The uniqueness of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyloxy group and the difluorotetrahydrofuran ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
特性
CAS番号 |
134790-39-9 |
|---|---|
分子式 |
C23H19F2N3O6 |
分子量 |
471.4 g/mol |
IUPAC名 |
[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1 |
InChIキー |
ZPUUYUUQQGBHBU-XXTRANHVSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine in the synthesis of Gemcitabine Hydrochloride?
A1: 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine (compound 5 in the paper) is a crucial precursor in the synthesis of Gemcitabine Hydrochloride. The research outlines a five-step synthetic route for Gemcitabine Hydrochloride starting from 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. The final step involves the deprotection of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine using tert-butylamine in methanol to yield Gemcitabine Hydrochloride []. This improved process, as described in the paper, boasts a 7.36% yield and high purity (99.91%) of the final product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















